2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
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Overview
Description
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid, which is then esterified to form the corresponding ethyl ester. This intermediate is then reacted with 2-oxo-1-phenylethylamine under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and high-throughput screening may be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
3-Oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide: Another related compound with a similar backbone but different substituents, resulting in unique chemical and biological activities.
Uniqueness
2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Biological Activity
The compound 2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is a synthetic organic molecule with potential biological activity. This article aims to explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research in medicinal chemistry.
Basic Information
Property | Value |
---|---|
IUPAC Name | This compound |
CAS Number | 438602-71-2 |
Molecular Formula | C25H21N O6 |
Molecular Weight | 431.44 g/mol |
Structural Features
The compound features a complex structure characterized by:
- An acetylated phenyl group.
- A dihydrobenzo[dioxine] moiety, which may contribute to its biological activity.
- A carboxylate group that could enhance solubility and reactivity.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the dioxine ring and the carboxylate group suggests potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : The aromatic rings may allow for binding to various receptors, influencing signaling pathways related to inflammation or cancer.
- Antioxidant Properties : Compounds with similar structures often exhibit antioxidant activity, which could protect cells from oxidative stress.
Pharmacological Effects
Preliminary studies indicate that the compound may exhibit the following pharmacological effects:
- Anticancer Activity : Similar compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways could provide therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
In Vitro Studies
Research has demonstrated that derivatives of the compound possess significant cytotoxicity against various cancer cell lines. For example:
- Study A : Evaluated the effects of a related compound on breast cancer cell lines (MCF-7). Results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment.
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity:
Compound Name | IC50 (µM) | Mechanism |
---|---|---|
Compound A | 5 | Apoptosis induction |
Compound B | 10 | Cell cycle arrest |
2-((3-Acetylphenyl)amino)-... | 7 | Antioxidant activity |
Properties
Molecular Formula |
C25H21NO6 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
[2-(3-acetylanilino)-2-oxo-1-phenylethyl] 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C25H21NO6/c1-16(27)18-8-5-9-20(14-18)26-24(28)23(17-6-3-2-4-7-17)32-25(29)19-10-11-21-22(15-19)31-13-12-30-21/h2-11,14-15,23H,12-13H2,1H3,(H,26,28) |
InChI Key |
VOADHFDRYSMKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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